



Application Notes and Protocols: Utilizing Dibromomaleimide-C5-COOH for Cysteine-Specific Bioconjugation

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Compound of Interest		
Compound Name:	Dibromomaleimide-C5-COOH	
Cat. No.:	B6358058	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the reaction of **Dibromomaleimide-C5-COOH** (DBM-C5-COOH) with cysteine residues. This bifunctional linker has emerged as a powerful tool in bioconjugation, particularly for the development of homogenous antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced biotherapeutics.[1][2] Its ability to crosslink two thiol groups offers enhanced stability and site-specificity compared to traditional maleimide chemistry.[3][4]

Introduction to Dibromomaleimide Chemistry

Dibromomaleimide (DBM) linkers react specifically with thiol groups of cysteine residues.[5][6] Unlike conventional maleimides that form a single thioether bond, the two bromine atoms on the DBM core can be substituted by two proximal thiols, forming a stable dithiomaleimide (DTM) bridge.[2][7] This unique reactivity is particularly advantageous for re-bridging the interchain disulfide bonds of antibodies after their reduction, leading to the formation of highly homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[1][8]

The resulting dithiomaleimide conjugate can be further stabilized by hydrolysis under mildly basic conditions to form a dithiomaleamic acid.[3][4] This transformation is crucial as it prevents the retro-Michael reaction, a common instability pathway for traditional maleimide-based conjugates, thereby enhancing the in vivo stability of the resulting bioconjugate.[3][4]



An interesting feature of the dithiomaleimide adduct is its intrinsic fluorescence upon conjugation, which can be utilized for tracking and imaging applications without the need for an additional fluorophore.[2][9]

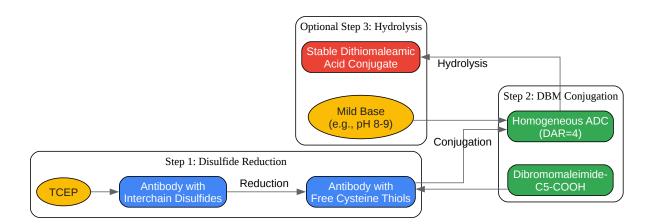
Key Applications

- Homogeneous Antibody-Drug Conjugates (ADCs): DBM linkers are extensively used to generate ADCs with a precise DAR of 4 by cross-linking the four interchain disulfide bonds in the hinge region of IgG antibodies.[1] This homogeneity leads to improved pharmacokinetics, efficacy, and reduced toxicity compared to heterogeneous ADCs.[1]
- Site-Specific Protein Labeling: The high selectivity of DBM for cysteine residues allows for precise labeling of proteins and peptides at engineered or native cysteine sites.[10]
- Fluorescent Labeling: The formation of the dithiomaleimide core upon reaction with thiols
 results in a fluorescent compound, enabling the development of fluorescently labeled
 proteins and polymers for imaging and tracking studies.[2][9]
- Radiolabeling of Antibodies: DBM-functionalized chelators have been successfully used for the site-specific attachment of radioisotopes to antibodies for applications in positron emission tomography (PET) imaging.[3][4]
- Peptide and Protein Crosslinking: DBM can be used to crosslink cysteine residues within a single protein or between different proteins to study protein structure and interactions.[11]

Reaction Mechanism and Workflow

The general workflow for the reaction of DBM-C5-COOH with a cysteine-containing protein, such as an antibody, involves two main steps: the reduction of disulfide bonds to generate free thiols, followed by the conjugation with the DBM linker.





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Caption: General workflow for antibody conjugation using Dibromomaleimide.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the reaction of dibromomaleimide derivatives with cysteine residues, compiled from various studies.



Parameter	Value / Condition	Source
Stoichiometry (Linker:Antibody)	8-16 molar equivalents of DBM-chelator per antibody	[4]
5 equivalents of DBM-TAMRA per DVD-Fab	[10]	
1.1 excess of DBM for peptide conjugation	[12]	-
Reaction pH	pH 8.0 for protein modification	[13]
pH 8.5 for DVD-Fab conjugation	[10]	
pH 6.2 for peptide disulfide bridging	[12][13]	
Reaction Time	1 hour at room temperature for DVD-Fab conjugation	[10]
1 hour at 20°C for peptide conjugation	[13]	
< 15 minutes for peptide disulfide bridging	[12]	_
Reaction Temperature	0°C to 37°C for protein modification	[14]
20°C for peptide conjugation	[13]	
Disulfide Reducing Agent	Tris(2-carboxyethyl)phosphine (TCEP)	[8][12][13]
Hydrolysis Condition for Stability	Mildly basic conditions (e.g., pH 8-9)	[3][4]
Fluorescence Properties of DTM	Emission at ~500 nm	[2]

Experimental Protocols



Protocol 1: General Procedure for Antibody Conjugation with DBM-C5-COOH

This protocol describes a general method for conjugating a DBM-linker to an IgG antibody, such as trastuzumab, by re-bridging the interchain disulfide bonds.

Materials:

- IgG Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
- Dibromomaleimide-C5-COOH (or its activated ester)
- Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
- Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
- · Quenching solution: N-acetylcysteine
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Antibody Preparation: Prepare a solution of the antibody at a concentration of 2.0 mg/mL in the Reaction Buffer.
- · Disulfide Reduction:
 - Prepare a fresh stock solution of TCEP in water.
 - Add a 10-fold molar excess of TCEP to the antibody solution.
 - Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
- DBM Conjugation:
 - Dissolve the DBM-C5-COOH derivative in a suitable organic solvent (e.g., DMF or DMSO) to prepare a stock solution.

Methodological & Application





- Add 8-16 molar equivalents of the DBM linker to the reduced antibody solution.
- Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

· Quenching:

- Add a 2-fold molar excess of N-acetylcysteine (relative to the DBM linker) to quench any unreacted DBM.
- Incubate for an additional 15 minutes.

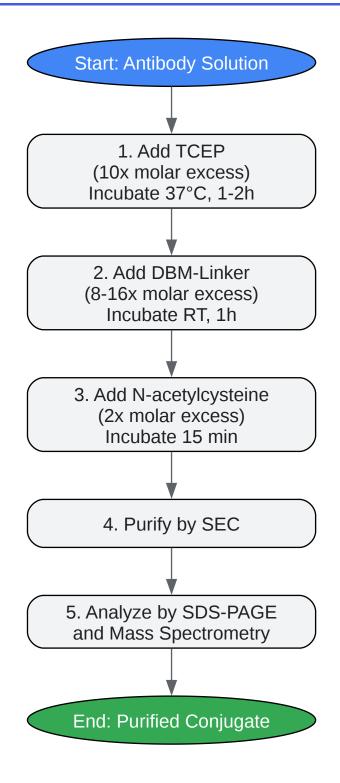
• Purification:

Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC)
 to remove excess linker, quenching reagent, and any aggregates.

Characterization:

- Analyze the purified conjugate by SDS-PAGE under non-reducing conditions to confirm conjugation.
- Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.





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